4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one
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Overview
Description
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could lead to changes in the quinoline ring structure.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with similar halogenation.
6,7-Difluoroquinoline: Another quinoline derivative with fluorine atoms at the same positions.
1-Methylquinolin-2(1H)-one: A quinoline derivative with a methyl group at the nitrogen atom.
Uniqueness
4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H6ClF2NO |
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Molecular Weight |
229.61 g/mol |
IUPAC Name |
4-chloro-6,7-difluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H6ClF2NO/c1-14-9-4-8(13)7(12)2-5(9)6(11)3-10(14)15/h2-4H,1H3 |
InChI Key |
WBASXYRQDAZIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)Cl)F)F |
Origin of Product |
United States |
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